
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C34H29ClN4O6 and its molecular weight is 625.08. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Antimicrobial Research
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : This study involved the synthesis of new quinazoline derivatives, evaluated for their antibacterial and antifungal activities. The research demonstrated the potential of these compounds in combating various microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Development of Antitumor Agents
- Synthesis, Antitumor Activity and Molecular Docking Study of Some Novel 3-Benzyl-4(3H)Quinazolinone Analogues : This research focused on the synthesis of quinazolinone analogues, their evaluation for in vitro antitumor activity, and molecular docking studies. Some compounds exhibited significant antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Investigations in Anticonvulsant Activities
- Synthesis, in Vivo and in Silico Anticonvulsant Activity Studies of New Derivatives of 2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)acetamide : This study explored the anticonvulsant properties of new quinazolinone derivatives. The compounds showed promise in treating convulsive syndrome in mice, suggesting their potential use as anticonvulsants (El Kayal et al., 2019).
Applications in Antimicrobial Synthesis
- Synthesis and Antimicrobial Activity of 2-[2-(2,6-Dichloro Phenyl)amino]benzyl-3-(5-Substituted Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl-amino)-6,8-Dibromoquinazolin-4(3H)ones : This research synthesized a series of quinazolinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in combating various microbial infections (Patel, Patel, & Barat, 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-((4-chlorophenethyl)carbamoyl)benzaldehyde, which is synthesized from 4-chlorobenzaldehyde and 4-chlorophenethylamine. The second intermediate is 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid, which is synthesized from 2-aminobenzoic acid and the first intermediate. The final product is then synthesized by coupling the second intermediate with methyl iodide and sodium hydride.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenethylamine", "2-aminobenzoic acid", "methyl iodide", "sodium hydride" ], "Reaction": [ "Synthesis of 4-((4-chlorophenethyl)carbamoyl)benzaldehyde:", "- 4-chlorobenzaldehyde is reacted with 4-chlorophenethylamine in the presence of acetic acid and acetic anhydride to form the imine intermediate.", "- The imine intermediate is then reduced with sodium borohydride to form 4-((4-chlorophenethyl)carbamoyl)benzaldehyde.", "Synthesis of 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid:", "- 4-((4-chlorophenethyl)carbamoyl)benzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to form the amide intermediate.", "- The amide intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline in the presence of acetic anhydride and pyridine to form the second intermediate, 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid.", "Synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate:", "- The second intermediate is reacted with methyl iodide and sodium hydride in the presence of DMF to form the final product, methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] } | |
CAS-Nummer |
899908-94-2 |
Produktname |
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate |
Molekularformel |
C34H29ClN4O6 |
Molekulargewicht |
625.08 |
IUPAC-Name |
methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
InChI-Schlüssel |
GWPJMHVNKLGKOP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
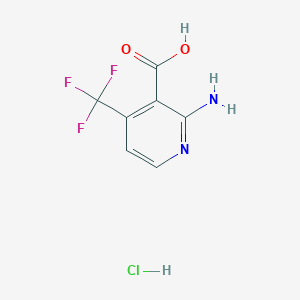
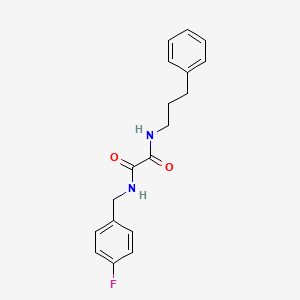
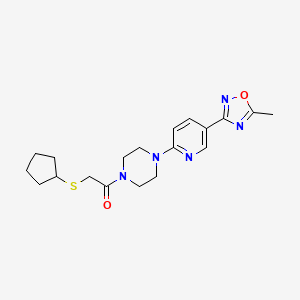
![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)
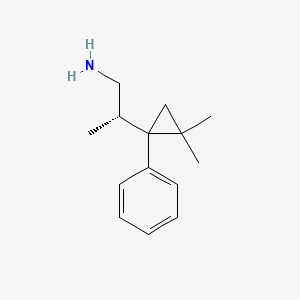
![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)
![N-[(E)-2-(4-Fluorophenyl)ethenyl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B2418326.png)
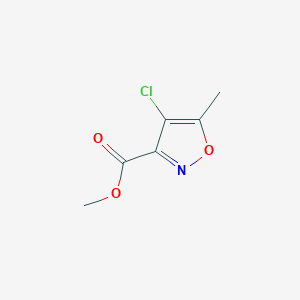
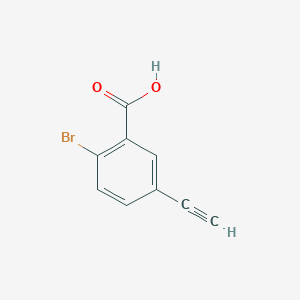
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2418334.png)